molecular formula C16H14INO B321062 1-(3-Iodo-4-methylbenzoyl)indoline

1-(3-Iodo-4-methylbenzoyl)indoline

Cat. No.: B321062
M. Wt: 363.19 g/mol
InChI Key: PMCRRRWYCVBEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodo-4-methylbenzoyl)indoline is an indoline derivative featuring a benzoyl group substituted with iodine at the 3-position and a methyl group at the 4-position. The iodine atom likely enhances molecular polarizability and participates in halogen bonding, while the methyl group may improve lipophilicity compared to methoxy or chloro analogs. Such modifications are critical in pharmaceutical and materials science contexts, where small structural changes can dramatically alter functionality.

Properties

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3-iodo-4-methylphenyl)methanone

InChI

InChI=1S/C16H14INO/c1-11-6-7-13(10-14(11)17)16(19)18-9-8-12-4-2-3-5-15(12)18/h2-7,10H,8-9H2,1H3

InChI Key

PMCRRRWYCVBEIL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Indoline Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 3-I, 4-CH₃ (benzoyl) C₁₆H₁₄INO ~379.2* [Inferred: Potential pharmaceutical use]
1-(3-Iodo-4-methoxybenzoyl)indoline 3-I, 4-OCH₃ (benzoyl) C₁₆H₁₄INO₂ 395.2 Supplier-listed (no application data)
1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione 3-Cl (benzyl), 5-I, dione C₁₅H₉ClINO₂ 385.6 Anticonvulsant (potent in MES test)
1-Methyl-5-(tetramethyl-dioxaborolan)indoline 1-Me, 5-boronate ester C₁₅H₂₂BNO₂ 259.15 Suzuki-Miyaura coupling reagent
Indoline D205 [Unspecified substituents] N/A N/A DSSC dye (TD-DFT-optimized electronic properties)

*Estimated based on analog substitution (methoxy → methyl).

Key Observations:

  • Substituent Effects: Iodo vs. Chloro: The iodo substituent (present in the target compound and ’s analog) enhances molecular weight and polarizability compared to chloro (). Iodine’s larger atomic radius may also influence crystal packing via halogen bonding . Methyl vs.
  • Functional Groups :
    • The benzoyl group (, target compound) differs from benzyl () and boronate ester () moieties. Benzoyl derivatives are more electron-withdrawing, affecting charge transfer in dyes .

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